1-Benzyl-4-Iodopiperidine
CAS No.: 109838-88-2
Cat. No.: VC8206508
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109838-88-2 |
|---|---|
| Molecular Formula | C12H16IN |
| Molecular Weight | 301.17 g/mol |
| IUPAC Name | 1-benzyl-4-iodopiperidine |
| Standard InChI | InChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
| Standard InChI Key | PVXRGTWRJQHSMO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1I)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1I)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
1-Benzyl-4-Iodopiperidine, systematically named 1-benzyl-4-iodopiperidine, belongs to the class of nitrogen-containing heterocycles. Its molecular formula is C₁₂H₁₆IN, with a molecular weight of 301.17 g/mol. The compound features a six-membered piperidine ring substituted at the 1-position with a benzyl group (C₆H₅CH₂) and at the 4-position with an iodine atom.
Key Physicochemical Properties
-
Boiling Point: 405.9±45.0°C (extrapolated from similar compounds)
-
Solubility: Limited aqueous solubility (12 g/L for related piperidinones)
The iodine substituent introduces significant steric and electronic effects, making the compound a versatile electrophile in cross-coupling reactions.
Synthesis and Manufacturing Pathways
The synthesis of 1-Benzyl-4-Iodopiperidine typically involves functionalization of a preformed piperidine scaffold. Two primary routes dominate industrial and laboratory-scale production:
Route 1: Iodination of 1-Benzyl-4-Piperidone
1-Benzyl-4-piperidone (CAS 3612-20-2) serves as a key precursor . The ketone group at the 4-position undergoes iodination via halogenation reactions:
-
Wittig Reaction: (Methoxymethyl)triphenylphosphonium chloride reacts with 1-benzyl-4-piperidone to form an enol ether intermediate, followed by hydrolysis to yield the iodinated product .
-
Epoxide Rearrangement: Treatment with trimethyloxosulfonium iodide generates an epoxide, which rearranges in the presence of MgBr₂ to produce the target compound .
Route 2: Direct Substitution on Piperidine
A more straightforward approach involves nucleophilic substitution on 1-benzylpiperidine-4-triflate or analogous leaving groups using potassium iodide. This method offers higher regioselectivity and yields >80% under optimized conditions.
Representative Synthesis Table
Applications in Pharmaceutical Development
1-Benzyl-4-Iodopiperidine’s utility stems from its dual functionality: the iodine atom participates in Sonogashira or Suzuki couplings, while the benzyl group facilitates N-deprotection for further derivatization.
Key Therapeutic Areas
-
Antipsychotics: Intermediate in penfluridol synthesis, a long-acting neuroleptic .
-
Anticancer Agents: Serves as a building block for kinase inhibitors targeting EGFR and VEGFR.
-
Antiviral Compounds: Used in prodrug strategies for nucleotide analogs.
Case Study: Penfluridol Synthesis
-
Step 1: Coupling of 1-Benzyl-4-Iodopiperidine with a fluorinated aryl boronic acid via Suzuki-Miyaura reaction.
-
Step 2: Catalytic hydrogenation to remove the benzyl protecting group.
-
Step 3: Amidation with a diphenylbutylpiperidine moiety to yield penfluridol .
Spectroscopic Characterization
Advanced analytical techniques confirm structural integrity:
-
IR Spectroscopy: Strong absorption at 550 cm⁻¹ (C-I stretch) .
-
NMR (¹H): δ 3.7 ppm (N-CH₂-C₆H₅), δ 2.5–3.1 ppm (piperidine protons).
-
Mass Spectrometry: Molecular ion peak at m/z 301.17 [M]⁺.
Comparative Analysis with Related Piperidine Derivatives
| Compound | CAS | Molecular Formula | Key Application |
|---|---|---|---|
| 1-Benzyl-4-Iodopiperidine | 109838-88-2 | C₁₂H₁₆IN | Cross-coupling intermediate |
| Benzyl 4-Iodo-1-piperidinecarboxylate | 885275-00-3 | C₁₃H₁₆INO₂ | Peptide mimetic synthesis |
| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | Ketone-based intermediates |
The iodine substituent in 1-Benzyl-4-Iodopiperidine enhances its reactivity compared to carbonyl-containing analogs like 1-Benzyl-4-piperidone .
Recent Advances and Future Directions
Emerging applications include:
-
PET Tracers: Radiolabeling with ¹²³I for neuroimaging.
-
PROTACs: Utilization in E3 ligase-targeting degraders.
Ongoing research focuses on:
-
Flow Chemistry: Continuous-flow iodination to improve scalability.
-
Green Synthesis: Catalytic iodide recycling to minimize waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume